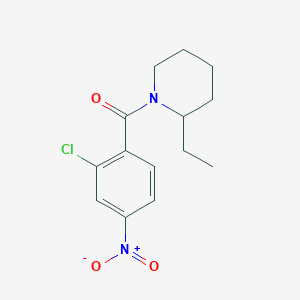
1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンは、ピペリジン誘導体のクラスに属する化学化合物です。これは、2-エチルピペリジン部分に結合した2-クロロ-4-ニトロベンゾイル基の存在を特徴としています。
準備方法
合成経路と反応条件
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの合成は、通常、2-エチルピペリジンを2-クロロ-4-ニトロベンゾイルクロリドでアシル化することによって行われます。この反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件には一般的に以下が含まれます。
- 溶媒:ジクロロメタンまたは他の適切な有機溶媒
- 温度:室温から還流
- 反応時間:完全な変換を確実にするために数時間
工業生産方法
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの工業生産は、同様の合成経路をより大規模に行う場合があります。連続フロー反応器と自動システムの使用により、生産プロセスの効率と収率が向上する可能性があります。さらに、再結晶またはクロマトグラフィーなどの精製手順を使用して、目的の純度の化合物を得ます。
化学反応の分析
反応の種類
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: クロロ基は、アミンやチオールなどの求核剤で置換することができます。
還元反応: ニトロ基は、触媒または金属水素化物存在下で水素ガスなどの還元剤を使用して、アミノ基に還元することができます。
酸化反応: ピペリジン環は、m-クロロ過安息香酸などの酸化剤を使用して、N-オキシドを形成するために酸化することができます。
一般的な試薬と条件
置換: 求核剤(例:アミン、チオール)、溶媒(例:エタノール、アセトニトリル)、および塩基(例:水酸化ナトリウム)
還元: 還元剤(例:水素ガス、金属水素化物)、触媒(例:炭素上のパラジウム)
酸化: 酸化剤(例:m-クロロ過安息香酸)、溶媒(例:ジクロロメタン)
主要な生成物
置換: さまざまな官能基を持つ置換誘導体の生成
還元: 1-(2-クロロ-4-アミノベンゾイル)-2-エチルピペリジンの生成
酸化: ピペリジン環のN-オキシドの生成
科学研究アプリケーション
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンは、以下を含むいくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成における中間体として、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 特に新規治療薬の設計における医薬品開発での潜在的な使用について調査されています。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物の効果は、主に以下によって仲介されます。
分子標的: 化合物が結合または修飾する酵素、受容体、またはその他のタンパク質。
関与する経路: 化合物の標的との相互作用によって影響を受ける細胞シグナル伝達経路であり、さまざまな生物学的効果をもたらします。
類似の化合物との比較
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンは、以下のような他の類似の化合物と比較できます。
2-クロロ-4-ニトロベンゾイルクロリド: 1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの合成に使用される前駆体。
1-(2-クロロ-4-ニトロベンゾイル)ピペリジン: ピペリジン環にエチル基がない同様の化合物。
1-(2-クロロ-4-アミノベンゾイル)-2-エチルピペリジン: 1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの還元生成物。
1-(2-クロロ-4-ニトロベンゾイル)-2-エチルピペリジンの独自性は、その特定の構造的特徴と、それを他の関連化合物と区別する結果として生じる化学的および生物学的特性にあります。
類似化合物との比較
1-(2-Chloro-4-nitrobenzoyl)-2-ethylpiperidine can be compared with other similar compounds, such as:
2-Chloro-4-nitrobenzoyl chloride: A precursor used in the synthesis of this compound.
1-(2-Chloro-4-nitrobenzoyl)piperidine: A similar compound lacking the ethyl group on the piperidine ring.
1-(2-Chloro-4-aminobenzoyl)-2-ethylpiperidine: A reduction product of this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.
特性
分子式 |
C14H17ClN2O3 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC名 |
(2-chloro-4-nitrophenyl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-10-5-3-4-8-16(10)14(18)12-7-6-11(17(19)20)9-13(12)15/h6-7,9-10H,2-5,8H2,1H3 |
InChIキー |
QNXAMGZEABUAPL-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)

![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692076.png)
![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)
![(4E)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692106.png)

![N-[(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11692113.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692125.png)
![{2-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11692132.png)
